Inhibin A-subunit fragment 1-32 human is a peptide hormone that plays a crucial role in the regulation of reproductive functions by inhibiting follicle-stimulating hormone secretion from the pituitary gland. It is part of the inhibin family, which comprises dimeric glycoproteins produced primarily in the ovaries. The A-subunit is essential for the biological activity of inhibin, and its fragment 1-32 is often utilized in research to study various physiological and pathological processes related to fertility and hormonal regulation.
Inhibin A-subunit fragment 1-32 is derived from the inhibin A protein, which consists of two subunits: the alpha and beta subunits. The alpha subunit is encoded by the INHA gene, while the beta subunit can be either beta A or beta B, encoded by INHBA and INHBB genes, respectively. This fragment is classified as a peptide hormone and is primarily synthesized in ovarian granulosa cells.
The synthesis of Inhibin A-subunit fragment 1-32 human typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Inhibin A-subunit fragment 1-32 human has a specific amino acid sequence that contributes to its biological function. The molecular structure consists of 32 amino acids forming a linear chain with distinct regions contributing to its receptor binding capabilities.
Inhibin A-subunit fragment 1-32 human can undergo several chemical reactions:
The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Inhibin A-subunit fragment 1-32 human exerts its biological effects primarily through binding to specific receptors on pituitary cells, particularly the activin type II receptor (ActRII) and activin type I receptor (ALK4).
Studies indicate that inhibin's antagonistic effects on follicle-stimulating hormone production are dose-dependent and crucial for maintaining reproductive health.
Inhibin A-subunit fragment 1-32 human has several important applications across various fields:
The inhibin α-subunit fragment 1-32 (INHα1-32) represents the N-terminal region of the full-length inhibin α precursor protein. This segment originates from proteolytic processing of the 50 kDa pro-αNαC precursor, yielding bioactive peptides. The human INHα1-32 sequence (WPWSPSALRLLGRPPEPAAAGAAAAAPARVQR) features several structurally significant domains:
Post-translational modifications significantly influence the fragment's function. Phosphorylation at Ser15 and Ser28 modulates receptor interactions, while O-glycosylation at Thr6 enhances stability against proteolytic degradation. Notably, the A257T mutation (corresponding to position 29 in the mature protein) disrupts structural integrity and is clinically associated with premature ovarian failure due to impaired receptor binding [1] [9]. Comparative studies show >80% sequence conservation across mammals, with human and porcine forms exhibiting identical residues at 29/32 positions [3] [5].
Table 1: Key Structural Domains of Human INHα1-32
Domain Position | Amino Acid Sequence | Structural/Functional Role |
---|---|---|
4-9 | WSPSAL | Hydrophobic core anchoring |
10-15 | LRLLGR | ALK4 receptor binding motif |
16-21 | PPEPAA | Proline hinge enabling conformational flexibility |
22-27 | AGAAAA | Solubility enhancer |
29-32 | RVQR | C-terminal functional triad (mutations affect bioactivity) |
Functional studies using truncation mutants reveal that deletion of residues 1-10 abolishes activin antagonism in pituitary cells, confirming the N-terminus is indispensable for bioactivity. Antibodies targeting the 1-26 region effectively neutralize inhibin function, further highlighting the therapeutic significance of this domain [1] [6].
Biophysical characterization of INHα1-32 reveals a dynamic conformation that transitions between ordered and disordered states. Circular dichroism (CD) spectroscopy in aqueous solutions shows:
High-performance liquid chromatography (HPLC) analysis on a Discovery® HS C18 column (10 cm × 2.1 mm ID, 5 µm particles) with formic acid/acetonitrile mobile phase demonstrates the fragment's hydrophobicity, with a retention time of 8.2 minutes under standardized conditions. This method resolves INHα1-32 from larger inhibin forms and degradation products, confirming its stability in acidic buffers (pH 3.0-5.5) [2].
Nuclear magnetic resonance (NMR) studies in membrane-mimetic environments (e.g., dodecylphosphocholine micelles) show the N-terminal 1-15 segment adopts a stable amphipathic helix upon interaction with lipid interfaces. This structural transition enables the fragment to engage with the activin type IB receptor (ALK4) through hydrophobic contacts between Leu11, Leu12, and Leu14 and the receptor's extracellular domain [1] [10]. Molecular dynamics simulations further indicate that the C-terminal RVQR motif samples multiple orientations, suggesting conformational selection during receptor binding.
Table 2: Biophysical Properties of INHα1-32
Technique | Key Findings | Biological Implications |
---|---|---|
Circular Dichroism | 42% random coil; α-helix localized to residues 8-15 | Structural flexibility enables receptor adaptation |
HPLC Retention | 8.2 min (C18 column; formic acid/ACN gradient) | Hydrophobic character drives membrane association |
NMR in Micelles | N-terminal helix stabilization (residues 1-15) | Membrane proximity facilitates ALK4 interaction |
Molecular Dynamics | C-terminal RVQR samples multiple conformations | Conformational selection during receptor binding |
The fragment's structural plasticity allows it to function as a ligand for ALK4 while also competing with full-length inhibin for betaglycan binding. This dual functionality explains its potent antagonism of activin signaling in pituitary gonadotrope cells [1] [10].
The INHα1-32 domain exhibits remarkable evolutionary conservation while displaying species-specific variations that impact function:
Human vs. Porcine: Sequences share 100% identity in the 1-26 segment but differ at position 27 (Gly27Tyr28 in porcine vs. Ala27Ala28 in human). This divergence causes functional differences: Porcine INHα1-26Gly-Tyr suppresses FSH-stimulated granulosa cell activity, while human INHα1-32 stimulates estradiol secretion in similar models [3] [5].
Human vs. Bovine: Bovine INHα1-32 (GenBank NM_174094) shares 90.6% sequence identity but contains a Val8→Ile substitution. When overexpressed in bovine granulosa cells, it significantly:
Table 3: Functional Comparison of INHα1-32 Across Species
Species | Sequence Divergence | Granulosa Cell Effects | Receptor Binding Affinity |
---|---|---|---|
Human | Reference sequence ↑ Estradiol (short-term); ALK4 antagonism | Kd = 15 nM (ALK4) | |
Porcine | G27Y28 substitution ↓ FSH sensitivity; suppressed steroidogenesis | Kd = 22 nM (ALK4) | |
Bovine | V8I substitution ↑ Apoptosis; ↓ proliferation; altered oocyte maturation | Kd = 18 nM (ALK4) | |
Chicken | 5 residue substitutions Binds ALK4 but does not inhibit activin signaling | Kd = 210 nM (ALK4) |
Cross-reactivity studies using ELISA demonstrate 100% immunoreactivity between human and porcine fragments but only 84% with bovine variants, indicating antibody recognition depends critically on the C-terminal sequence. Chicken INHα1-32 shows markedly reduced ALK4 binding (Kd = 210 nM vs. 15 nM for human) due to cumulative substitutions in the 10-15 region, explaining its inability to antagonize activin in pituitary bioassays [1] [5].
Notably, bovine theca cells express abundant free INHα that co-localizes with CYP17A1, suggesting a novel autocrine role in androgen regulation – a function not observed in human ovarian tissues. Knockdown of bovine thecal INHA reduces INSL3 and androstenedione production by >85%, though human INHα1-32 does not replicate this effect, indicating species-specific functions [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0